
Antistaphylococcal agent 2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antistaphylococcal agent 2 is a compound known for its potent activity against Staphylococcus aureus, a common pathogen responsible for various infections. This compound is particularly significant due to its ability to combat antibiotic-resistant strains of Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of antistaphylococcal agent 2 involves several steps, including the use of specific reagents and catalysts. One common method involves the use of a zinc metalloenzyme, which facilitates the cleavage of glycine-glycine bonds unique to the Staphylococcus aureus cell wall . The reaction conditions typically include a controlled pH and temperature to ensure the stability and activity of the enzyme.
Industrial Production Methods
Industrial production of this compound often utilizes recombinant DNA technology to produce the enzyme in large quantities. This method involves the insertion of the gene encoding the enzyme into a suitable host, such as Escherichia coli, which then produces the enzyme through fermentation . The enzyme is subsequently purified using techniques such as cation-exchange chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Antistaphylococcal agent 2 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives of the compound, while reduction reactions may yield reduced forms of the compound.
Aplicaciones Científicas De Investigación
Antistaphylococcal agent 2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study enzyme-substrate interactions and reaction mechanisms.
Biology: Employed in research on bacterial cell wall synthesis and degradation.
Industry: Utilized in the development of new antimicrobial agents and disinfectants.
Mecanismo De Acción
The mechanism of action of antistaphylococcal agent 2 involves the inhibition of cell wall synthesis in Staphylococcus aureus. The compound specifically targets the glycine-glycine bonds in the bacterial cell wall, leading to cell lysis and death . This action is facilitated by the enzyme’s ability to bind to and cleave these bonds, disrupting the structural integrity of the cell wall.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to antistaphylococcal agent 2 include:
Lysostaphin: Another enzyme with a similar mechanism of action, targeting the glycine-glycine bonds in the Staphylococcus aureus cell wall.
Mupirocin: An antibiotic that inhibits bacterial protein synthesis by binding to isoleucyl-tRNA synthetase.
Nisin: A lantibiotic with potent activity against Gram-positive bacteria, including Staphylococcus aureus.
Uniqueness
This compound is unique due to its specific targeting of glycine-glycine bonds in the bacterial cell wall, which is not a common target for many other antimicrobial agents. This specificity allows it to be highly effective against Staphylococcus aureus, including antibiotic-resistant strains .
Propiedades
Fórmula molecular |
C23H21N5O5 |
|---|---|
Peso molecular |
447.4 g/mol |
Nombre IUPAC |
6-amino-3-methyl-1-(pyridine-4-carbonyl)-4-(3,4,5-trimethoxyphenyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C23H21N5O5/c1-12-18-19(14-9-16(30-2)20(32-4)17(10-14)31-3)15(11-24)21(25)33-23(18)28(27-12)22(29)13-5-7-26-8-6-13/h5-10,19H,25H2,1-4H3 |
Clave InChI |
CYHSJEHHDHCUIO-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)C4=CC=NC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione](/img/structure/B13917104.png)
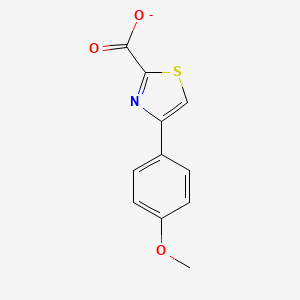
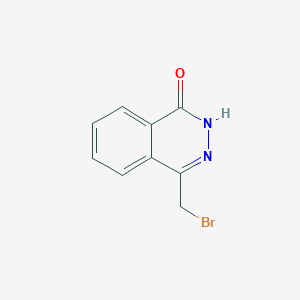
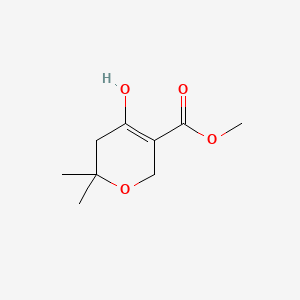
![Tert-butyl 8-oxo-1,4-dioxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B13917129.png)
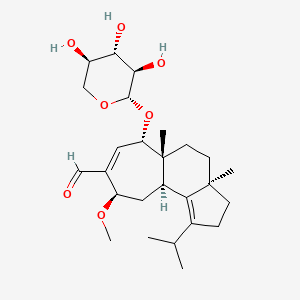
![O2-Tert-butyl O5-methyl endo-2-azabicyclo[2.1.1]hexane-2,5-dicarboxylate](/img/structure/B13917136.png)
![N-{(1S)-3-methyl-1-[(3aS,4S,6S,7aS)-3a,5,5-trimethylhexahydro-4,6-methano-1,3,2-benzodioxaborol-2-yl]butyl}phenylalanine amide](/img/structure/B13917147.png)
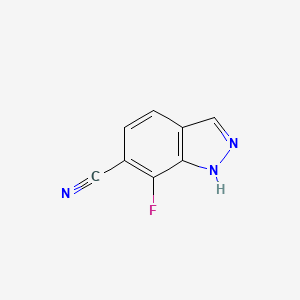
![8-Amino-2-azaspiro[4.5]decan-3-one;hydrochloride](/img/structure/B13917160.png)
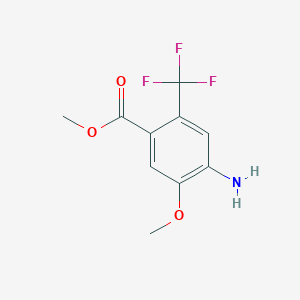
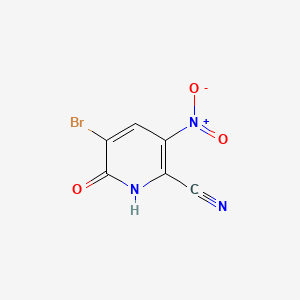
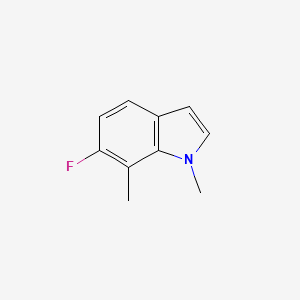
![2-N-(3-chloro-4-cyanophenyl)-4-N-[3-(cyclopropylmethyl)-2,4-dioxo-1-propan-2-ylquinazolin-6-yl]morpholine-2,4-dicarboxamide](/img/structure/B13917210.png)
